1,2-Dihexanoyl-sn-glycero-3-phosphocholine (CAS 34506-67-7), also known as DHPC, is a synthetic, saturated diacyl-glycerophosphocholine with two 6-carbon hexanoyl chains. Unlike long-chain phospholipids that form bilayers, DHPC's short acyl chains confer distinct surfactant properties, causing it to self-assemble into micelles in aqueous solutions above a specific concentration. This behavior, along with its very low phase transition temperature, makes DHPC a critical reagent for solubilizing membrane proteins and forming well-defined, discoidal lipid aggregates known as bicelles, which are essential for biophysical studies.
Substituting a long-chain phospholipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0), for DHPC is operationally unfeasible for applications requiring detergent properties. The primary differentiator is the main phase transition temperature (Tm), the point at which a lipid transitions from a rigid gel state to a fluid liquid-crystalline state. DHPC possesses a Tm well below 0°C, ensuring it is fluid and readily soluble as a detergent at standard laboratory temperatures (e.g., 20-25°C). In stark contrast, DPPC has a Tm of approximately 41°C, existing as a highly ordered, rigid gel that forms insoluble vesicles, not micelles, at room temperature. This fundamental difference in physical state dictates function; DHPC is procured for its micelle-forming and solubilizing capabilities, whereas DPPC is selected for creating stable, ordered bilayers.
DHPC exhibits a critical micelle concentration (CMC) of 15 mM, which is significantly higher than that of its longer-chain analogs. For instance, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHepPC, C7:0) has a CMC of 1.4 mM, and 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC, C8:0) has a CMC of 0.27 mM. This order-of-magnitude difference is a direct, predictable consequence of the shorter, more hydrophilic C6 acyl chains.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 15 mM for DHPC (6:0 PC) |
| Comparator Or Baseline | 1.4 mM for DHepPC (7:0 PC) and 0.27 mM for DOPC (8:0 PC) |
| Quantified Difference | ~10.7x higher than DHepPC; ~55.6x higher than DOPC |
| Conditions | Aqueous solution. |
The high CMC of DHPC provides a wider working range of monomeric detergent concentration, offering superior control and flexibility for optimizing membrane protein extraction and preventing premature micellization compared to analogs with longer chains.
DHPC is essential for forming magnetically alignable, discoidal bicelles when mixed with long-chain lipids like DMPC. The molar ratio of the long-chain lipid to DHPC (q-ratio) is a critical process parameter. A specific q-ratio range between approximately 2.5 and 7.5 is required to form the liquid crystalline phase that can be oriented in a magnetic field for NMR studies. At q-ratios below this range, only small, isotropically tumbling aggregates form, while at q-ratios above 7.5, the system collapses into multilamellar vesicles, both of which are unsuitable for this application.
| Evidence Dimension | Molar Ratio (q = [DMPC]/[DHPC]) for Magnetic Alignment |
| Target Compound Data | Effective range of q ≈ 2.5 to 7.5 |
| Comparator Or Baseline | q < 2.5 (isotropic aggregates) or q > 7.5 (multilamellar vesicles) |
| Quantified Difference | A specific, bounded operational window for forming the desired anisotropic phase. |
| Conditions | Aqueous buffer, temperature above the Tm of the long-chain lipid. |
Procuring DHPC is non-negotiable for creating stable, orientable bicellar systems required for advanced structural analysis of membrane-associated molecules by solid-state NMR, as substitutes or incorrect ratios fail to produce the necessary liquid crystal phase.
The short C6:0 acyl chains of DHPC result in a main phase transition temperature (Tm) that is well below 0°C. This contrasts sharply with long-chain saturated phospholipids like DPPC (C16:0) and DSPC (C18:0), which have Tm values of 41°C and 55°C, respectively. Consequently, DHPC is in a fluid, disordered state at ambient and refrigerated temperatures, ensuring it dissolves readily to form clear, micellar solutions without heating.
| Evidence Dimension | Main Phase Transition Temperature (Tm) |
| Target Compound Data | < 0°C |
| Comparator Or Baseline | DPPC (C16:0): ~41°C; DSPC (C18:0): ~55°C |
| Quantified Difference | At least 40°C lower than common long-chain saturated PCs. |
| Conditions | Hydrated lipid system. |
This property simplifies laboratory workflows by eliminating the need for heating steps to hydrate and handle the lipid, which reduces preparation time and avoids potential thermal degradation of sensitive proteins or co-formulants.
DHPC is the industry-standard choice for preparing magnetically alignable bicelles with long-chain phospholipids (e.g., DMPC). Its specific physiochemical properties enable the formation of a stable liquid crystalline phase within a defined q-ratio, providing a membrane-mimetic environment that allows for the determination of high-resolution structures of embedded proteins and peptides.
The high critical micelle concentration (15 mM) of DHPC allows for precise control over the solubilization process. Researchers can work with a high concentration of monomeric DHPC to gently extract membrane proteins from native bilayers before forming defined protein-lipid-detergent complexes, making it ideal for subsequent functional assays or reconstitution into proteoliposomes.
Due to its water solubility and ability to form micelles of known size, DHPC serves as a standardized, reproducible substrate for assaying enzymes like phospholipases. It allows for kinetic analysis of enzymatic activity on defined interfacial surfaces, which is difficult to achieve with insoluble, long-chain lipid substrates.